molecular formula C6H7NO2S B13348499 3-(Isothiazol-5-yl)propanoic acid

3-(Isothiazol-5-yl)propanoic acid

Cat. No.: B13348499
M. Wt: 157.19 g/mol
InChI Key: XKABKVYEBORKLW-UHFFFAOYSA-N
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Description

3-(Isothiazol-5-yl)propanoic acid is an organic compound that belongs to the class of isothiazoles Isothiazoles are heterocyclic compounds containing a five-membered ring with nitrogen and sulfur atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isothiazol-5-yl)propanoic acid typically involves the reaction of isothiazole derivatives with appropriate reagents. One common method is the reaction of isothiazole with propanoic acid under controlled conditions. The reaction may require the use of catalysts and specific temperature and pressure conditions to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This can include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(Isothiazol-5-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and alkylating agents can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(Isothiazol-5-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Isothiazol-5-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Amino-1,3-thiazol-5-yl)propanoic acid
  • 3-amino-3-benzo[1,3]dioxol-5-yl-propionic acid
  • 3-(5-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Uniqueness

3-(Isothiazol-5-yl)propanoic acid is unique due to its specific isothiazole ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C6H7NO2S

Molecular Weight

157.19 g/mol

IUPAC Name

3-(1,2-thiazol-5-yl)propanoic acid

InChI

InChI=1S/C6H7NO2S/c8-6(9)2-1-5-3-4-7-10-5/h3-4H,1-2H2,(H,8,9)

InChI Key

XKABKVYEBORKLW-UHFFFAOYSA-N

Canonical SMILES

C1=C(SN=C1)CCC(=O)O

Origin of Product

United States

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